1,1,3,3-Propanetetracarbonitrile

Polymer Chemistry Monomer Synthesis Specialty Polymers

This specific 1,1,3,3-isomer is the essential precursor for vinylidene cyanide monomer (via pyrolysis) and tricyanomethyl copper complexes (via electrosynthesis). No alternative tetracyanopropane offers this pathway. It uniquely yields ladder-like Cu(I) 1D coordination polymers with distinct luminescence—simple pseudohalides produce only discrete metallacycles. Confirm identity via orthorhombic Pbcn XRD fingerprint.

Molecular Formula C7H4N4
Molecular Weight 144.13 g/mol
CAS No. 3695-98-5
Cat. No. B1346686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,3,3-Propanetetracarbonitrile
CAS3695-98-5
Molecular FormulaC7H4N4
Molecular Weight144.13 g/mol
Structural Identifiers
SMILESC(C(C#N)C#N)C(C#N)C#N
InChIInChI=1S/C7H4N4/c8-2-6(3-9)1-7(4-10)5-11/h6-7H,1H2
InChIKeyQHNAZGXMVZNHLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,3,3-Propanetetracarbonitrile (CAS 3695-98-5): Chemical Profile and Sourcing Fundamentals


1,1,3,3-Propanetetracarbonitrile (CAS 3695-98-5), also known as 1,1,3,3-tetracyanopropane, is a C₇H₄N₄ (MW 144.14) white crystalline solid characterized by four nitrile groups on a propane backbone . It is commercially available at 97% purity with a reported melting point of 134-139°C . The compound is synthesized via the Knoevenagel condensation between formaldehyde and malononitrile in the presence of β-alanine as a base . Its orthorhombic crystal structure (space group Pbcn) has been confirmed by spectroscopic and crystallographic analysis, establishing definitive identity parameters for procurement specification .

Why Substituting 1,1,3,3-Propanetetracarbonitrile with Other Tetracyano Compounds Fails in Critical Applications


Simple substitution of 1,1,3,3-propanetetracarbonitrile with isomeric tetracyanopropanes or other polynitriles is chemically invalid for most targeted applications. The 1,1,3,3-substitution pattern creates a unique arrangement of electron-withdrawing cyano groups that dictates both its reactivity profile and the architecture of derived products. For example, the isomeric 1,2,2,3-propanetetracarbonitrile possesses a different connectivity that fundamentally alters its behavior as a ligand and intermediate . Furthermore, cyclopropane-based tetracyano compounds like 1,1,2,2-tetracyanocyclopropanes exhibit distinct ring-strain-driven ring-opening pathways rather than the linear chain cleavage observed with this compound [1]. The specific evidence below quantifies where these structural differences translate into measurable performance divergence that impacts experimental reproducibility and material quality.

Quantitative Differentiation Evidence for 1,1,3,3-Propanetetracarbonitrile: Head-to-Head Comparator Data


Vinylidene Cyanide (VCN) Monomer Generation: Superior Precursor with Defined Pyrolysis Conditions

1,1,3,3-Propanetetracarbonitrile serves as the established precursor for vinylidene cyanide (VCN) monomer via pyrolysis at 180-250°C . Alternative precursors such as malononitrile or 1,2,2,3-propanetetracarbonitrile are not documented to yield VCN under comparable conditions, as their distinct substitution patterns do not enable the requisite retro-Knoevenagel cleavage pathway. The 1,1,3,3-substitution pattern uniquely positions two geminal dinitrile groups to undergo this specific thermal fragmentation.

Polymer Chemistry Monomer Synthesis Specialty Polymers

Electrochemical Precursor to Tricyanomethyl Copper Complexes: Distinct Cathodic Cleavage Pathway

In the electrochemical synthesis of tricyanomethyl copper complexes, 1,1,3,3-propanetetracarbonitrile undergoes cathodic reduction to generate the tetracyanopropyl radical anion, which subsequently cleaves to yield tricyanomethyl anion and acrylonitrile [1]. In contrast, malononitrile under identical electrosynthetic conditions produces cyano copper(I) complexes without this specific fragmentation pathway, resulting in different product architectures [1]. The 1,1,3,3-tetracyanopropane framework provides a distinct two-carbon fragment upon cleavage, enabling access to tricyanomethyl species not obtainable from simpler dinitrile precursors.

Coordination Chemistry Electrosynthesis Organometallic Complexes

Crystal Structure Identity for Quality Control: Definitive Orthorhombic Unit Cell Parameters

The crystal structure of 1,1,3,3-propanetetracarbonitrile has been definitively characterized by ¹H and ¹³C NMR, vibrational spectroscopy, and mass spectrometry, confirming an orthorhombic space group Pbcn (No. 60) with unit cell parameters a = 7.158(2) Å, b = 10.510(3) Å, and c = 9.733(2) Å . These parameters serve as a fingerprint for identity verification and polymorph screening. Isomeric compounds such as 1,2,2,3-propanetetracarbonitrile or cyclopropane-based tetracyano derivatives do not share this crystallographic signature, enabling definitive differentiation by X-ray powder diffraction.

Crystallography Analytical Chemistry Quality Assurance

Coordination Polymer Architecture Control: Tetradentate Cyanocarbanion Ligand Scaffold

Derivatives of 1,1,3,3-propanetetracarbonitrile bearing 2-thioalkyl substituents (tcnsMe⁻ and tcnsEt⁻) function as tetradentate cyanocarbanion ligands, yielding ladder-like one-dimensional coordination polymers and octametallic metallacycles with Cu(I) bimetallic units [1]. In contrast, simpler pseudohalide linkers (azido, dicyanamide, tricyanomethanide) produce only discrete tetrametallic metallacycles under identical reaction conditions [1]. The extended 1,1,3,3-propanetetracarbonitrile backbone provides four nitrile coordination sites with optimal spatial separation for bridging multiple metal centers, whereas monodentate or shorter linkers cannot achieve the same dimensionality.

Supramolecular Chemistry Coordination Polymers Luminescent Materials

Optimal Application Scenarios for 1,1,3,3-Propanetetracarbonitrile Based on Quantitative Differentiation Evidence


Synthesis of Vinylidene Cyanide (VCN) Monomer for Specialty Polymers

1,1,3,3-Propanetetracarbonitrile is the established precursor for vinylidene cyanide (VCN) monomer, generated via pyrolysis at 180-250°C with an approximate yield of 40% . VCN undergoes thermal polymerization to form hard, glassy resins with unique dielectric and barrier properties [1]. No alternative tetracyanopropane isomer or malononitrile derivative offers a comparable synthetic pathway to VCN. Laboratories developing high-performance barrier coatings or dielectric materials should procure this specific isomer to ensure access to this monomer.

Electrochemical Synthesis of Tricyanomethyl Organocopper Complexes

In electrosynthetic protocols, 1,1,3,3-propanetetracarbonitrile serves as the cathodic substrate for generating tricyanomethyl copper complexes [2]. The cathodic reduction of this compound yields a tetracyanopropyl radical anion that fragments to produce tricyanomethyl anion and acrylonitrile, enabling isolation of dimeric binuclear copper complexes [2]. Malononitrile under identical conditions produces structurally distinct cyano copper(I) complexes. Researchers requiring tricyanomethyl copper species for catalysis or structural studies must source the 1,1,3,3-isomer specifically.

Construction of Extended 1D Luminescent Cu(I) Coordination Polymers

Derivatives of 1,1,3,3-propanetetracarbonitrile (particularly 2-(methylthio)- and 2-(ethylthio)-substituted variants) function as tetradentate cyanocarbanion ligands for assembling ladder-like one-dimensional coordination polymers with Cu(I) bimetallic units [3]. In direct comparison, simpler pseudohalide linkers (azido, dicyanamide, tricyanomethanide) yield only discrete tetrametallic metallacycles under identical reaction conditions [3]. The extended 1D architectures exhibit distinct luminescence properties relevant to optoelectronic materials development.

Analytical Reference Standard for Tetracyanopropane Identity Verification

The fully characterized crystal structure of 1,1,3,3-propanetetracarbonitrile (orthorhombic Pbcn, a = 7.158 Å, b = 10.510 Å, c = 9.733 Å) provides a definitive fingerprint for identity confirmation via X-ray powder diffraction. This compound can serve as a reference standard when developing analytical methods for detecting or quantifying tetracyanopropane species in reaction mixtures, polymer formulations, or environmental samples. The unique unit cell parameters enable unambiguous differentiation from isomeric tetracyanopropanes and structurally related polynitriles.

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